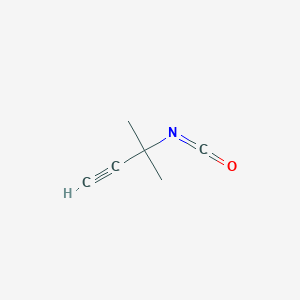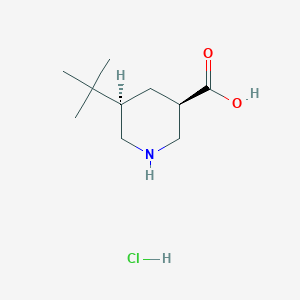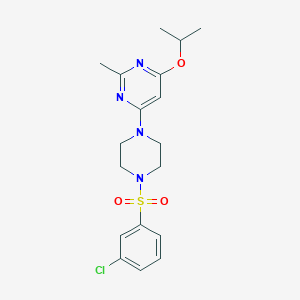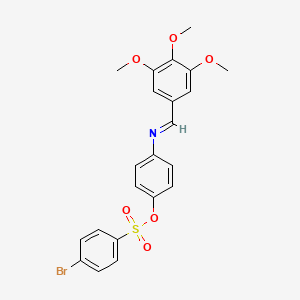
3-Isocyanato-3-methylbut-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isocyanato-3-methylbut-1-yne: is a chemical compound with the molecular formula C₆H₇NO . It is characterized by the presence of an isocyanate group (-N=C=O) attached to a butyne backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isocyanato-3-methylbut-1-yne typically involves the reaction of 3-methyl-1-butyne with phosgene (COCl₂) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which subsequently decomposes to yield the desired isocyanate compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Isocyanato-3-methylbut-1-yne undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group readily reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Substitution Reactions: The alkyne moiety can participate in substitution reactions, particularly with halogens and other electrophiles.
Polymerization: The compound can undergo polymerization reactions to form polyurethanes and other polymeric materials.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Halogens: React with the alkyne moiety under specific conditions to form halogenated derivatives.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Halogenated Derivatives: Formed from the reaction with halogens.
Scientific Research Applications
Chemistry: 3-Isocyanato-3-methylbut-1-yne is used as a building block in organic synthesis, particularly in the preparation of polyurethanes and other polymeric materials. Its unique structure allows for the formation of complex molecular architectures.
Biology and Medicine: Its ability to react with various nucleophiles makes it a valuable intermediate in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. Its reactivity with amines and alcohols makes it suitable for the formulation of high-performance materials.
Mechanism of Action
The mechanism of action of 3-Isocyanato-3-methylbut-1-yne involves the reactivity of the isocyanate group with nucleophiles. The isocyanate group undergoes nucleophilic addition reactions, forming stable urea or carbamate linkages. These reactions are often facilitated by the presence of catalysts or specific reaction conditions that enhance the reactivity of the isocyanate group .
Molecular Targets and Pathways:
Nucleophiles: The primary targets of the isocyanate group are nucleophiles such as amines and alcohols.
Reaction Pathways: The reaction pathways involve the formation of intermediate carbamates or ureas, which subsequently stabilize to form the final products.
Comparison with Similar Compounds
3-Methyl-1-butyne: A similar compound with an alkyne moiety but lacking the isocyanate group.
3-Isocyanato-1-propyne: Another isocyanate compound with a shorter alkyne chain.
Uniqueness: 3-Isocyanato-3-methylbut-1-yne is unique due to the presence of both an isocyanate group and an alkyne moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
3-isocyanato-3-methylbut-1-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-4-6(2,3)7-5-8/h1H,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNDYEGREMKGDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-cycloheptylethanediamide](/img/structure/B2853272.png)


![5-ethoxy-2-(phenethylthio)-1H-benzo[d]imidazole](/img/structure/B2853278.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B2853280.png)
![1-(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2853284.png)

![N-{2-[(4-methylpiperidin-1-yl)sulfonyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2853287.png)
![4-methyl-1-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2853288.png)

